N-(2-Aminoethyl)thiophene-3-carboxamide
Overview
Description
N-(2-Aminoethyl)thiophene-3-carboxamide is an organic compound with the molecular formula C7H10N2OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an aminoethyl group attached to the third carbon of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-Aminoethyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aminoethyl and thiophene moieties. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but with the carboxamide group at the second position.
N-(2-Aminoethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
Thiophene-3-carboxylic acid: Precursor to N-(2-Aminoethyl)thiophene-3-carboxamide.
Uniqueness
This compound is unique due to the presence of both an aminoethyl group and a thiophene ring, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-aminoethyl)thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-2-3-9-7(10)6-1-4-11-5-6/h1,4-5H,2-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZFECELVJMKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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